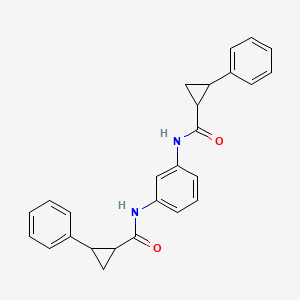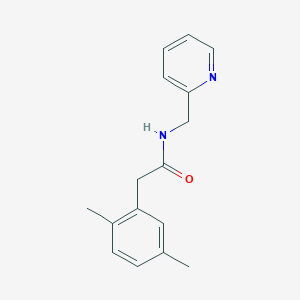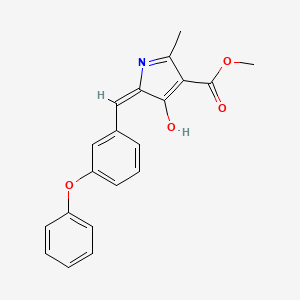
N,N'-1,3-phenylenebis(2-phenylcyclopropanecarboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-1,3-phenylenebis(2-phenylcyclopropanecarboxamide) is a chemical compound that belongs to the class of cyclopropane carboxamide derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry and drug discovery. This compound has shown promising results in various scientific research studies, which have led to its recognition as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of N,N'-1,3-phenylenebis(2-phenylcyclopropanecarboxamide) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This leads to the suppression of tumor growth and the inhibition of viral and bacterial replication.
Biochemical and Physiological Effects:
N,N'-1,3-phenylenebis(2-phenylcyclopropanecarboxamide) has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various viruses and bacteria, and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N'-1,3-phenylenebis(2-phenylcyclopropanecarboxamide) in lab experiments is its broad spectrum of pharmacological activities. It has been found to be effective against a wide range of targets, making it a promising candidate for drug discovery. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and expensive.
Future Directions
There are several future directions for research on N,N'-1,3-phenylenebis(2-phenylcyclopropanecarboxamide). One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of the specific targets and mechanisms of action of this compound, which could lead to the development of more targeted and effective therapeutic agents. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo, which could pave the way for its clinical use in the future.
In conclusion, N,N'-1,3-phenylenebis(2-phenylcyclopropanecarboxamide) is a promising compound that has shown potential applications in the field of medicinal chemistry and drug discovery. Its broad spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties, make it a promising candidate for future research. However, further studies are needed to fully understand its mechanisms of action and evaluate its safety and efficacy in vivo.
Synthesis Methods
The synthesis of N,N'-1,3-phenylenebis(2-phenylcyclopropanecarboxamide) is a complex process that involves the reaction of 1,3-phenylenediamine with 2-phenylcyclopropanecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out under controlled conditions, and the resulting product is purified using column chromatography.
Scientific Research Applications
N,N'-1,3-phenylenebis(2-phenylcyclopropanecarboxamide) has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been found to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties.
properties
IUPAC Name |
2-phenyl-N-[3-[(2-phenylcyclopropanecarbonyl)amino]phenyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c29-25(23-15-21(23)17-8-3-1-4-9-17)27-19-12-7-13-20(14-19)28-26(30)24-16-22(24)18-10-5-2-6-11-18/h1-14,21-24H,15-16H2,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLPIGVOYUNFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=CC(=CC=C2)NC(=O)C3CC3C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-benzene-1,3-diylbis(2-phenylcyclopropanecarboxamide) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide](/img/structure/B5975206.png)

![2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B5975213.png)
![(2-{[5-anilino-4-(ethoxycarbonyl)-3-oxo-2(3H)-thienylidene]methyl}phenoxy)acetic acid](/img/structure/B5975223.png)
![4-[1-(1-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-piperidinyl)ethyl]morpholine](/img/structure/B5975230.png)

![1-[2-({[2-(1H-imidazol-4-yl)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B5975242.png)
![4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione](/img/structure/B5975249.png)

![1-(2-fluorophenyl)-4-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5975267.png)
![2-[5-(1-isopropyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B5975269.png)
![6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5975276.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5975288.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B5975298.png)